molecular formula C16H28N2O2S B14200963 6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione CAS No. 831219-65-9

6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione

Cat. No.: B14200963
CAS No.: 831219-65-9
M. Wt: 312.5 g/mol
InChI Key: FJDJCJVTJZKEFP-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione is a chemical compound that belongs to the piperazine-2,5-dione family This compound is characterized by its unique structure, which includes a cyclohexyl group, a pentyl chain, and a sulfanylmethyl group attached to the piperazine-2,5-dione core

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under mild reaction conditions .

Major Products: The major products formed from these reactions include various substituted piperazine-2,5-dione derivatives, which exhibit enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable scaffold for the synthesis of novel bioactive compounds. In biology and medicine, it has shown promising anticancer, antibiotic, and antibacterial activities . The compound’s unique structure allows for the construction of a structurally diverse compound library, paving the way for the discovery of new drug candidates .

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction leads to the inhibition of cancer cell growth and the suppression of bacterial and viral infections .

Properties

CAS No.

831219-65-9

Molecular Formula

C16H28N2O2S

Molecular Weight

312.5 g/mol

IUPAC Name

6-cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione

InChI

InChI=1S/C16H28N2O2S/c1-2-3-7-10-18-14(12-8-5-4-6-9-12)15(19)17-13(11-21)16(18)20/h12-14,21H,2-11H2,1H3,(H,17,19)

InChI Key

FJDJCJVTJZKEFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(C(=O)NC(C1=O)CS)C2CCCCC2

Origin of Product

United States

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